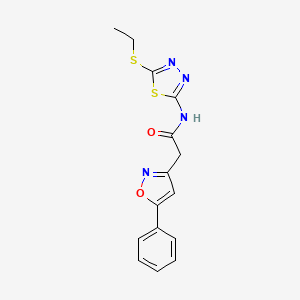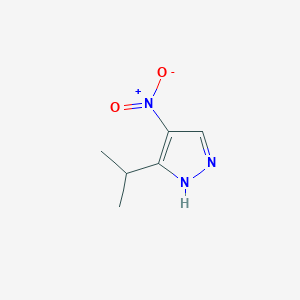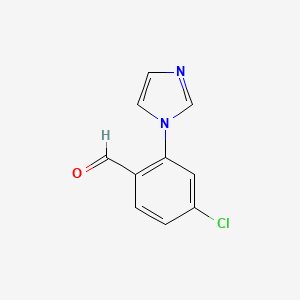
5-(4-bromophenyl)-1,3-oxazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-1,3-oxazole-2(3H)-thione, also known as 4-BPO, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of oxazole compounds, which are known to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Halogen Bonding and Molecular Structure Analysis
- The molecular structure of derivatives like 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, similar to 5-(4-bromophenyl)-1,3-oxazole-2(3H)-thione, has been explored. These compounds, including X-ray diffraction analysis and conformational studies, show the significance of halogen bonds in stabilizing crystal structures (Mirosław et al., 2015).
Corrosion Inhibition
- Derivatives like 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione have been studied for their potential in corrosion inhibition. These compounds demonstrate high efficiency in protecting metals like mild steel in corrosive environments, highlighting their industrial applications (Al-amiery et al., 2020).
Antibacterial Activity
- Various derivatives of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro- 3H-1,2,4-triazole-3-thione and 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been prepared and screened for their antibacterial activity against multiple bacterial strains. This indicates the potential use of these compounds in developing new antibacterial agents (Plech et al., 2011).
Synthesis and Structural Characterization
- The synthesis and characterization of novel triazole-based compounds, including their structural assignment through various spectroscopic techniques, have been explored. This research aids in understanding the chemical properties and potential applications of these compounds in various fields (Wujec & Typek, 2023).
Mecanismo De Acción
Target of Action
Many compounds with a similar structure, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
These compounds often inhibit the activity of their target enzymes, leading to an accumulation of acetylcholine, which can affect nerve pulse transmission .
Biochemical Pathways
The inhibition of AchE can lead to an increase in acetylcholine, affecting various biochemical pathways. For instance, it can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, compounds that inhibit AchE can lead to an overstimulation of muscles and glands, which can cause a variety of symptoms .
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3H-1,3-oxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZAFDFORIFNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
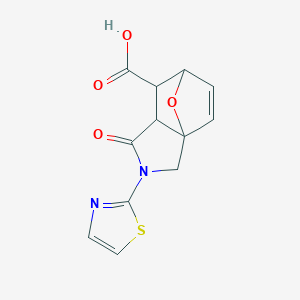
![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)
![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)
![2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2485902.png)
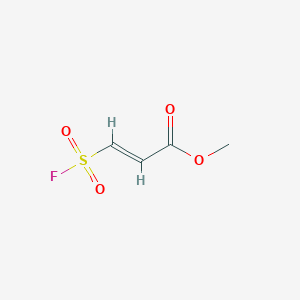
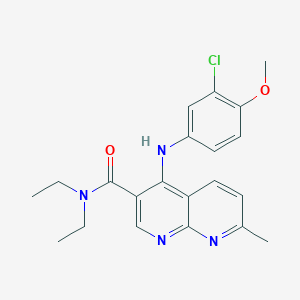

![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

